Product packaging for 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene(Cat. No.:CAS No. 194344-29-1)

2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

Cat. No.: B2824884
CAS No.: 194344-29-1
M. Wt: 333.005
InChI Key: UCHXFOSROGVONK-UHFFFAOYSA-N
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Description

Significance of Aryl Iodides in Modern Organic Synthesis

Aryl iodides are of paramount importance in modern organic synthesis, primarily due to the reactivity of the carbon-iodine (C-I) bond. Among the common aryl halides (iodides, bromides, chlorides), the C-I bond is the longest and weakest, making aryl iodides the most reactive substrates in a wide array of cross-coupling reactions. This heightened reactivity allows for milder reaction conditions and broader substrate scope.

In palladium-catalyzed reactions, such as the Suzuki, Heck, and Stille couplings, aryl iodides are often the preferred coupling partners. organic-chemistry.orgrsc.org They readily undergo oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle. acs.orgresearchgate.net While aryl iodides have historically been considered less efficient than bromides or chlorides in certain palladium-catalyzed C-N bond-forming processes, recent advancements in ligand design have overcome these challenges, making them highly effective substrates in these transformations as well. nih.gov Their utility extends to other transition metal-catalyzed reactions, including those employing copper and gold catalysts, solidifying their role as a cornerstone of contemporary synthetic methodology. wikipedia.org

Role of Nitro and Trifluoromethoxy Functionalities in Aromatic Chemistry

The electronic landscape of an aromatic ring is profoundly influenced by its substituents. In 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene, both the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups are powerful electron-withdrawing groups, which synergistically dictate the molecule's reactivity.

The Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. It deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by pulling electron density away from the ring through both inductive and resonance effects. youtube.comquora.comnih.gov This withdrawal of electron density creates partial positive charges at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site for electrophilic attack. quora.comanko.com.twrsc.org Conversely, this electron deficiency greatly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), where a nucleophile can displace a leaving group (like a halogen) on the ring. nih.govresearchgate.net The presence of multiple nitro groups further enhances this effect. chemtube3d.com

The Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is prized in medicinal and agrochemical chemistry for its unique combination of properties. nih.govmdpi.com It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, yet it is also highly lipophilic (fat-soluble), a property that can enhance a molecule's ability to cross biological membranes. nih.govmdpi.com The -OCF₃ group contributes to increased metabolic stability by shielding the ether linkage from enzymatic degradation through steric hindrance and the strength of the C-F bonds. mdpi.com Its electronic and steric effects can be strategically employed to fine-tune the physicochemical properties of a lead compound in drug design. nih.govnih.gov

Interactive Data Table: Electronic Properties of Key Functional Groups

This table summarizes the primary electronic effects of the substituents discussed.

Functional GroupInductive EffectResonance EffectOverall Effect on EASDirecting Influence
Iodo (-I) Weakly WithdrawingWeakly DonatingDeactivatingOrtho, Para
**Nitro (-NO₂) **Strongly WithdrawingStrongly WithdrawingStrongly DeactivatingMeta
Trifluoromethoxy (-OCF₃) Strongly WithdrawingWeakly DonatingStrongly DeactivatingMeta

EAS = Electrophilic Aromatic Substitution. The directing influence of -OCF₃ is generally meta due to its strong deactivating nature.

Contextualization within Fluorinated and Nitrated Aromatic Scaffolds in Chemical Research

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. numberanalytics.comresearchgate.net It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com Fluorinated scaffolds are sought after because the introduction of fluorine or fluorine-containing groups can dramatically alter a molecule's properties, including its metabolic stability, binding affinity, and bioavailability. researchgate.netresearchgate.net The trifluoromethoxy group, in particular, is a bioisostere for other groups and is used to enhance drug-like properties. mdpi.comnih.gov

Similarly, nitrated aromatic scaffolds are foundational intermediates in the chemical industry. The versatile reactivity of the nitro group allows it to serve as a handle for introducing other functionalities, most commonly through its reduction to an amine, or by acting as a leaving group in SNAr reactions. nih.govnih.gov These scaffolds are integral to the synthesis of dyes, polymers, and a vast array of pharmaceuticals.

Therefore, a molecule like this compound, which combines a reactive aryl iodide with both a nitro and a trifluoromethoxy group, represents a convergence of these important chemical motifs. It is a pre-activated, highly functionalized building block designed for complex synthetic challenges. The presence of the three distinct groups offers chemists a platform to perform sequential and regioselective modifications, making it a valuable tool in the construction of novel compounds for drug discovery and materials science. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F3INO3 B2824884 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene CAS No. 194344-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-nitro-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHXFOSROGVONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exploration of Chemical Reactivity and Mechanistic Pathways of 2 Iodo 4 Nitro 1 Trifluoromethoxy Benzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides, particularly those activated by electron-withdrawing substituents. libretexts.org In this reaction, a nucleophile replaces a leaving group on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

Impact of Electron-Withdrawing Nitro and Trifluoromethoxy Groups on SNAr Reactivity

The reactivity of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene in SNAr reactions is significantly enhanced by the presence of the nitro (NO₂) and trifluoromethoxy (OCF₃) groups. Both are potent electron-withdrawing groups that activate the benzene (B151609) ring towards nucleophilic attack. youtube.com

Nitro Group (NO₂): The nitro group is one of the most powerful activating groups for SNAr reactions. wikipedia.org Its strong electron-withdrawing nature, both through inductive and resonance effects, delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it. wikipedia.orgyoutube.com This stabilization lowers the activation energy of the reaction, making the nucleophilic attack more favorable. The nitro group's ability to stabilize the intermediate is most effective when it is positioned ortho or para to the leaving group. libretexts.orgyoutube.com

Trifluoromethoxy Group (OCF₃): The trifluoromethoxy group is also a strong electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms (inductive effect). youtube.com This effect deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution.

The combined electron-withdrawing power of the nitro and trifluoromethoxy groups in this compound makes the aromatic ring highly electrophilic and susceptible to attack by nucleophiles. This dual activation significantly increases the rate and efficiency of SNAr reactions compared to benzene rings with less activating or electron-donating substituents.

Mechanistic Investigations of Halogen Displacement in Substituted Arenes

The displacement of the iodine atom in this compound during SNAr reactions follows a well-established mechanistic pathway. The generally accepted mechanism for SNAr reactions is a two-step process:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the iodine atom. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate called a Meisenheimer complex. wikipedia.orgresearchgate.net The negative charge of this intermediate is delocalized across the aromatic ring and is significantly stabilized by the electron-withdrawing nitro and trifluoromethoxy groups. wikipedia.org

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the departure of the leaving group, in this case, the iodide ion. youtube.com

Organometallic Reactions and Transformations

The carbon-iodine bond in this compound provides a handle for a variety of organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions, e.g., Suzuki-Miyaura Coupling in Biaryl Synthesis

Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction has become a cornerstone of modern organic synthesis for the construction of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.net

In a typical Suzuki-Miyaura reaction, an aryl halide (like this compound) is coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the aryl iodide.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.

Recent studies have even demonstrated the use of nitroarenes as electrophilic partners in Suzuki-Miyaura couplings, highlighting the versatility of such compounds in C-C bond formation. organic-chemistry.orgmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with Nitroarenes

Aryl Halide/NitroareneBoronic AcidCatalyst SystemProductYield (%)
1-Iodo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ / SPhos4-Nitrobiphenyl95
1-Nitro-4-(trifluoromethoxy)benzene4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhos4-Methoxy-4'-(trifluoromethoxy)biphenyl88
This compoundNaphthalene-1-boronic acidPd(PPh₃)₄ / K₂CO₃1-(4-Nitro-2-(trifluoromethoxy)phenyl)naphthalene75

Note: The data in this table is illustrative and based on typical yields for similar reactions. Actual yields may vary depending on specific reaction conditions.

Alkali-Metal-Mediated Metalation and Subsequent Electrophilic Quenching

The presence of activating groups on the benzene ring can facilitate direct metalation, where a strong base, typically an organolithium or a lithium amide, deprotonates an aromatic C-H bond. However, with aryl iodides, a more common reaction is halogen-metal exchange.

In this process, an organolithium reagent (like n-butyllithium) reacts with the aryl iodide to form an aryllithium species and an alkyl iodide. This aryllithium intermediate is a potent nucleophile and can be quenched with various electrophiles to introduce a wide range of functional groups.

For this compound, direct metalation ortho to the trifluoromethoxy group could be a competing pathway, but the high reactivity of the C-I bond towards organolithium reagents generally favors halogen-metal exchange. The resulting aryllithium species can then be trapped by electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides.

Role of the Iodine Atom in Hypervalent Iodine Chemistry

Hypervalent iodine compounds are molecules where the iodine atom has a formal oxidation state higher than the usual -1. princeton.edu These reagents have gained significant popularity in organic synthesis as they are generally non-toxic, easy to handle, and exhibit reactivity similar to some heavy metal reagents. organic-chemistry.orge-bookshelf.de

The iodine atom in this compound can be oxidized to a higher valence state, typically +3 (iodinane) or +5 (periodinane), to form hypervalent iodine reagents. princeton.edu The general principle involves the oxidation of the iodoarene in the presence of ligands that will coordinate to the iodine center.

Common hypervalent iodine(III) reagents derived from iodoarenes include (diacetoxyiodo)arenes (ArI(OAc)₂) and [hydroxy(tosyloxy)iodo]arenes (ArI(OH)OTs). These reagents are powerful oxidizing agents and can participate in a variety of transformations, including:

Oxidations: Oxidation of alcohols to aldehydes or ketones.

Fluorinations and other Halogenations: Introduction of halogen atoms into organic molecules.

Arylations: Transfer of the aryl group to nucleophiles.

The electron-withdrawing nature of the nitro and trifluoromethoxy groups in this compound would make the corresponding hypervalent iodine reagents more electrophilic and potentially more reactive. The reactivity of these compounds stems from the good leaving group ability of the iodonio group upon reductive elimination of the hypervalent iodine to its more stable monovalent state. princeton.edu

In situ Generation and Reactivity of Hypervalent Iodine(III) Species

The iodine atom in this compound can be oxidized from the +1 to the +3 oxidation state to form hypervalent iodine(III) species, also known as λ³-iodanes. These species are powerful and selective oxidizing agents in organic synthesis. The generation of these reagents can be achieved in situ through the oxidation of the parent iodoarene.

Common methods for this transformation involve the use of various oxidants. For instance, iodoarenes can be oxidized using meta-chloroperoxybenzoic acid (mCPBA), sodium hypochlorite (NaClO), or oxone. organic-chemistry.org The reaction of an iodoarene with an oxidant generates a highly reactive intermediate that can be trapped by appropriate ligands to form stable or transient hypervalent iodine(III) compounds like (diacetoxyiodo)arenes or (dichloroiodo)arenes. organic-chemistry.orgnih.govarkat-usa.org These reactions typically proceed through mechanisms such as oxidative addition and ligand exchange. nih.govacs.org

The electronic nature of the substituents on the aromatic ring significantly influences the feasibility and rate of this oxidation. Iodoarenes bearing strong electron-withdrawing groups, such as the nitro and trifluoromethoxy groups present in the title compound, generally exhibit lower reactivity towards oxidation compared to electron-rich iodoarenes. acs.org However, the synthesis of electron-deficient (difluoroiodo)arenes has been successfully developed. It has been noted that ortho-substituents can play a role in stabilizing the resulting hypervalent iodine compound and may inhibit overoxidation to iodine(V) species. nih.gov For example, the reaction of o-nitroiodobenzene with mCPBA has been shown to afford a novel hypervalent iodine compound where the ortho-nitro group is crucial for stabilizing the structure. rsc.org

The general structure of these iodine(III) derivatives (ArIX₂) is a trigonal bipyramid, with the electronegative ligands occupying the axial positions and the aryl group and two lone pairs of electrons in the equatorial positions. acs.orgbeilstein-journals.orgnih.gov This geometry is a consequence of the three-center-four-electron (3c-4e) bond that characterizes hypervalent compounds. acs.orgbeilstein-journals.orgnih.gov

Oxidant Typical Reagent Formed Conditions Reference
Peracetic AcidArI(OAc)₂Acetic Acid organic-chemistry.orgarkat-usa.org
m-CPBAArI(OAc)₂Acetic Acid organic-chemistry.org
Sodium HypochloriteArI(OAc)₂Acetic Acid organic-chemistry.org
OxoneArI(OCOCF₃)₂Trifluoroacetic Acid organic-chemistry.org
SelectfluorArIF₂Acetonitrile arkat-usa.org

Radical Trifluoromethylation Pathways Utilizing Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents are pivotal in the development of electrophilic trifluoromethylating agents. Structurally similar precursors, such as 2-iodo-5-nitrobenzoic acid, are used to synthesize compounds like 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, a type of Togni reagent. nih.gov These reagents have found extensive use in organic synthesis for the introduction of the trifluoromethyl (CF₃) group. nih.gov

While often employed in electrophilic trifluoromethylation, these hypervalent iodine-CF₃ reagents can also serve as sources of the trifluoromethyl radical (•CF₃). nih.gov Recent research has focused on the photocatalytic one-electron reduction of these compounds to generate this highly reactive radical species. nih.gov This pathway provides an alternative to traditional electrophilic or nucleophilic trifluoromethylation methods and allows for novel transformations, such as regioselective allylic trifluoromethylation. nih.govresearchgate.net

The mechanism involves the reduction of the iodine(III) center, which facilitates the release of the trifluoromethyl group as a radical. The enhanced reactivity of nitrated derivatives compared to their non-nitrated analogues has been demonstrated through kinetic studies, suggesting that the electron-withdrawing nitro group makes the iodine center more susceptible to reduction and subsequent release of the •CF₃ radical. nih.gov

Reagent Type Activation Method Radical Generated Application
Hypervalent Iodine-CF₃ (Togni-type)Photocatalytic ReductionTrifluoromethyl Radical (•CF₃)Allylic Trifluoromethylation
Hypervalent Iodine-CF₃ (Togni-type)Thermal/Chemical ReductionTrifluoromethyl Radical (•CF₃)C-H Trifluoromethylation

Electrophilic Aromatic Reactions and Substituent Directing Effects

Further electrophilic substitution on the this compound ring is heavily governed by the electronic properties of the existing substituents.

Directing Effects of the Trifluoromethoxy and Nitro Groups on Electrophilic Attack

The rate and regioselectivity of electrophilic aromatic substitution are dictated by the substituents present on the benzene ring. wikipedia.org Substituents are classified as either activating (rate-increasing) or deactivating (rate-decreasing) and as ortho, para-directing or meta-directing. wikipedia.orglibretexts.org

Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. It is a canonical meta-director. youtube.comuci.edu

Iodo Group (-I): The iodo group is a deactivating ortho, para-director. Like other halogens, it deactivates the ring through induction but directs ortho and para through resonance. uci.edu

In this compound, the substituents occupy positions 1, 2, and 4. The remaining open positions are 3, 5, and 6.

The -OCF₃ group at C1 directs ortho (C6) and para (C4, blocked).

The -NO₂ group at C4 directs meta (C2, blocked, and C6).

The -I group at C2 directs ortho (C3) and para (C6).

All three substituents direct, to varying degrees, towards position 6. Therefore, electrophilic attack is most likely to occur at the C6 position, which is para to the iodine, ortho to the trifluoromethoxy group, and meta to the nitro group.

Substituent Position Inductive Effect Resonance Effect Overall Effect Directing Influence
-OCF₃1Strongly WithdrawingDonatingDeactivatingortho, para
-I2WithdrawingDonatingDeactivatingortho, para
-NO₂4Strongly WithdrawingStrongly WithdrawingStrongly Deactivatingmeta

Stability and Reactivity Profile of the Trifluoromethoxy Moiety under Various Conditions

The trifluoromethoxy (-OCF₃) group is known for its high chemical stability, which is a key reason for its increasing use in pharmaceuticals and agrochemicals. nih.govmdpi.com This stability is largely attributed to the strength of the carbon-fluorine bonds. mdpi.comnih.gov

Compared to the analogous methoxy group (-OCH₃), the trifluoromethoxy group offers several advantages:

Increased Metabolic Stability: The -OCF₃ group is significantly more resistant to oxidative metabolism than the -OCH₃ group. This is because enzymatic breakdown is less likely to occur. nih.gov

Chemical Inertness: The group is generally stable under a wide range of synthetic conditions, including acidic and basic media, which allows for its incorporation early in a synthetic sequence. While the trifluoromethyl (-CF₃) group can undergo hydrolysis under harsh basic conditions, the -OCF₃ group is generally more robust. acs.org

Electronic Properties: It acts as a strong electron-withdrawing group, influencing the acidity and basicity of nearby functional groups. It is also highly lipophilic, which can improve a molecule's ability to cross biological membranes. nih.govnih.gov

The synthesis of compounds containing the trifluoromethoxy group can be challenging, but reagents have been developed for its introduction. tcichemicals.comsemanticscholar.org Once incorporated, its stability makes it a reliable substituent for tuning the electronic and pharmacokinetic properties of a molecule without introducing a point of metabolic vulnerability. mdpi.com

Advanced Applications in Organic Synthesis As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on 2-iodo-4-nitro-1-(trifluoromethoxy)benzene makes it an ideal starting material for synthesizing intricate organic structures, particularly those containing heterocyclic and biaryl motifs, which are prevalent in medicinal chemistry and materials science.

The functional handles of this compound serve as anchor points for building various heterocyclic rings through sequential or one-pot reactions.

Spirocyclic Amines : While direct synthesis is not prominently documented, the compound is a viable precursor for spirocyclic systems. A key initial step involves the selective reduction of the nitro group to an amine, yielding 2-iodo-4-amino-1-(trifluoromethoxy)benzene. This aniline (B41778) derivative can then undergo N-alkylation with bifunctional electrophiles, followed by intramolecular cyclization strategies, to construct complex spirocyclic amine frameworks, which are significant motifs in many approved drugs. nih.gov

Quinolines : The synthesis of quinolines can be efficiently achieved following the reduction of the nitro group. The resulting 2-iodoaniline (B362364) derivative can participate in classic quinoline (B57606) syntheses such as the Doebner-von Miller or Combes reactions. iipseries.org More contemporary methods involve the palladium-catalyzed annulation of o-iodoanilines with alkynes, such as propargyl alcohols, which provides a direct and versatile route to highly substituted quinolines under mild conditions. organic-chemistry.org

Benzooxazoles : The synthesis of benzoxazoles typically requires a 2-aminophenol (B121084) precursor. rsc.org Starting from this compound, this would necessitate a synthetic sequence involving nitro group reduction and a subsequent conversion of either the iodo or trifluoromethoxy group into a hydroxyl group. A more direct approach involves the reductive coupling and annulation of related o-nitrophenols with aldehydes, a strategy that underscores the utility of the nitroaromatic scaffold in heterocycle synthesis. organic-chemistry.org

Benzothiazoles : This compound is an excellent precursor for the synthesis of benzothiazoles. A well-established one-pot, three-component reaction utilizes 1-iodo-2-nitroarenes, sodium sulfide, and an aldehyde in a copper-catalyzed process to afford 2-substituted 1,3-benzothiazoles in good yields. organic-chemistry.orgorganic-chemistry.org This method is highly efficient and tolerates a wide range of functional groups on the aldehyde component, making it a powerful tool for generating diverse benzothiazole (B30560) libraries. organic-chemistry.orgresearchgate.net

Table 1: Heterocyclic Synthesis Pathways
Target HeterocycleKey Intermediate from Starting MaterialSynthetic Strategy Example
Quinolines2-Iodo-4-amino-1-(trifluoromethoxy)benzenePalladium-catalyzed annulation with propargyl alcohols. organic-chemistry.org
BenzothiazolesThis compound (Direct use)Copper-catalyzed one-pot reaction with Na2S and an aldehyde. organic-chemistry.orgorganic-chemistry.org

Biaryl and heterobiaryl units are privileged structures in pharmaceuticals and advanced materials. The aryl iodide moiety of this compound makes it an exceptional substrate for transition metal-catalyzed cross-coupling reactions.

The carbon-iodine bond is activated by the potent electron-withdrawing effects of the ortho-nitro group and the para-trifluoromethoxy group, facilitating the oxidative addition step in catalytic cycles, particularly with palladium catalysts. The Suzuki-Miyaura coupling reaction is a primary method for this transformation, allowing for the efficient formation of C-C bonds between the starting material and a wide variety of aryl- or heteroarylboronic acids or esters. nih.govacs.org This strategy provides a modular and highly effective route to functionalized biaryl compounds that can be further elaborated using the nitro group handle. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling Examples
Coupling Partner (Ar-B(OH)₂)Resulting Biaryl Scaffold
Phenylboronic acid2-Phenyl-4-nitro-1-(trifluoromethoxy)benzene
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-nitro-1-(trifluoromethoxy)benzene
Pyridine-3-boronic acid2-(Pyridin-3-yl)-4-nitro-1-(trifluoromethoxy)benzene
Thiophene-2-boronic acid2-(Thiophen-2-yl)-4-nitro-1-(trifluoromethoxy)benzene

Utility in Functional Group Interconversions and Strategic Protecting Group Chemistry

The differential reactivity of the functional groups on this compound allows for its strategic use in complex synthetic sequences through carefully planned functional group interconversions (FGIs). ub.eduimperial.ac.uk

The nitro group is arguably the most versatile for FGI. It can be chemoselectively reduced to an amino group using various reagents, such as tin(II) chloride, catalytic hydrogenation (H₂/Pd-C), or iron powder in acidic media. The resulting aniline is a gateway to numerous other functionalities. Through diazotization with nitrous acid, the amine can be converted into a diazonium salt, which can then be displaced by a wide range of nucleophiles in reactions like the Sandmeyer reaction (to install -Cl, -Br, -CN) or Schiemann reaction (to install -F), or hydrolyzed to a phenol (B47542) (-OH).

The iodo group serves primarily as a handle for cross-coupling but can also be transformed. For instance, it can undergo lithium-halogen exchange to form an organolithium species, which can react with various electrophiles.

From a strategic perspective, the nitro group can be viewed as a masked amino group. A synthetic plan might involve performing a Suzuki coupling at the iodo position while the nitro group remains intact. In a subsequent step, the nitro group can be reduced and transformed, allowing for sequential and site-selective modifications of the aromatic ring. This orthogonal-like reactivity is a cornerstone of modern synthetic strategy. numberanalytics.com

Role in the Regioselective Synthesis of Aromatic Ethers

The aromatic ring of this compound is highly electron-deficient. This electronic property makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the iodine atom is located at an activated ortho position.

Consequently, the iodine can serve as a leaving group in SNAr reactions with alkoxides (RO⁻) or phenoxides (ArO⁻) to regioselectively form aromatic ethers. The reaction proceeds via a Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitro and trifluoromethoxy groups. This provides a direct and predictable method for synthesizing substituted 2-alkoxy- or 2-aryloxy-4-nitro-1-(trifluoromethoxy)benzene derivatives, which can be challenging to prepare through other methods. researchgate.netresearchgate.net

Development of Advanced Reagents from this compound or its Analogues (e.g., Electrophilic Trifluoromethylating Reagents)

Aryl iodides are precursors to hypervalent iodine(III) reagents, which are powerful and environmentally benign oxidizing agents in organic synthesis. nih.gov Analogues of this compound are central to the development of advanced functional group transfer reagents.

Notably, the class of electrophilic trifluoromethylating reagents developed by Togni is based on a hypervalent iodine scaffold derived from 2-iodobenzoic acid. researchgate.netmdpi.combeilstein-journals.org Research has shown that modifying the electronic properties of the aromatic backbone of these reagents can tune their reactivity. acs.org The introduction of strong electron-withdrawing groups, such as a nitro group, can render the iodine center more electron-deficient, thereby enhancing its propensity for reduction and increasing the electrophilicity of the transferred group. acs.orgbeilstein-journals.org

The synthesis of a nitro-substituted Togni-type reagent demonstrated that this modification leads to a more reactive species. beilstein-journals.org By extension, this compound, with its two powerful electron-withdrawing groups, is a prime candidate for the development of a new generation of highly reactive hypervalent iodine reagents. acs.org Such a reagent, if synthesized, could exhibit enhanced reactivity for electrophilic trifluoromethylation or other group transfer reactions, expanding the toolkit available to synthetic chemists. researchgate.netrsc.orgnih.gov

Computational and Theoretical Investigations of 2 Iodo 4 Nitro 1 Trifluoromethoxy Benzene

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecules. For 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene, DFT calculations would provide significant insights into its behavior. However, a comprehensive search of scientific literature reveals a notable absence of specific DFT studies performed on this exact molecule. Theoretical investigations have been conducted on structurally related compounds, such as other iodonitrobenzenes and nitrobenzene (B124822) itself. The principles and findings from these studies can be extrapolated to provide a qualitative understanding of this compound, but quantitative data remains speculative without direct computational analysis.

Electronic Structure Analysis: Charge Distribution and Electron Density

The electronic structure of an aromatic compound is significantly influenced by its substituents. In this compound, the benzene (B151609) ring is substituted with an iodine atom, a nitro group (-NO₂), and a trifluoromethoxy group (-OCF₃). Both the nitro group and the trifluoromethoxy group are strong electron-withdrawing groups, while the iodine atom is a weakly deactivating group with some electron-donating character through resonance.

Hypothetical Mulliken Charge Distribution

Atom Hypothetical Mulliken Charge (a.u.)
C1 (-OCF₃) Positive
C2 (-I) Slightly Negative/Positive
C3 Positive
C4 (-NO₂) Positive
C5 Slightly Positive
C6 Slightly Positive
I Slightly Positive
N (of NO₂) Positive
O (of NO₂) Negative
O (of OCF₃) Negative
C (of OCF₃) Positive

Molecular Geometry, Conformation, and Energetic Landscapes

The molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles, could be precisely determined through DFT optimization. The benzene ring is expected to be largely planar, although minor distortions may occur due to the steric bulk of the substituents. The orientation of the nitro and trifluoromethoxy groups relative to the benzene ring would be a key conformational feature. The nitro group is known to have a relatively low barrier to rotation, while the trifluoromethoxy group may exhibit a preferred orientation to minimize steric hindrance.

DFT calculations would allow for the exploration of the potential energy surface of the molecule, identifying the most stable conformation (global minimum) and any other low-energy conformers. The energy differences between these conformers would provide insight into the molecule's flexibility and the population of different conformations at a given temperature. Without specific computational results, a table of expected bond parameters is provided for illustrative purposes, based on known values for similar substituted benzenes.

Expected Molecular Geometry Parameters

Parameter Expected Value Range
C-C (aromatic) bond length 1.38 - 1.41 Å
C-I bond length ~2.10 Å
C-N bond length ~1.47 Å
N-O bond length ~1.22 Å
C-O bond length ~1.36 Å
O-C (of OCF₃) bond length ~1.42 Å
C-F bond length ~1.34 Å
C-C-C bond angle ~120°
C-N-O bond angle ~118°

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a valuable tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For this compound, DFT could be used to study various reactions, such as nucleophilic aromatic substitution or reactions involving the substituents. By mapping the reaction pathway and identifying the transition state structures, the activation energy and rate-determining step of a reaction can be determined. This information is crucial for understanding the reactivity of the compound and predicting the feasibility of different chemical transformations. Due to the lack of published research, no specific reaction mechanisms for this compound have been computationally elucidated.

Substituent Effects and Reactivity Predictions

Analysis of Electron-Withdrawing and Electron-Donating Characteristics of Functionalities

In this compound, the substituents exhibit the following electronic characteristics:

Nitro Group (-NO₂): This is a very strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes the pi-electrons of the ring onto the nitro group.

Trifluoromethoxy Group (-OCF₃): This group is also strongly electron-withdrawing, primarily through the powerful inductive effect of the three highly electronegative fluorine atoms. The oxygen atom can donate a lone pair of electrons to the ring via resonance, but this effect is significantly diminished by the strong pull of the fluorine atoms.

Iodine Atom (-I): Halogens are generally considered deactivating groups due to their inductive electron withdrawal. However, they can also donate electron density to the ring through resonance via their lone pairs. For iodine, the inductive effect is weaker than for other halogens, but its ability to donate via resonance is also less effective due to the poor overlap between its 5p orbitals and the 2p orbitals of the carbon atoms in the ring.

Frontier Molecular Orbital (FMO) Analysis and its Correlation with Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide insights into the reactivity and selectivity of chemical reactions.

For this compound, a DFT calculation would provide the energies and shapes of the HOMO and LUMO.

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons. Due to the presence of strong electron-withdrawing groups, the HOMO of this molecule is expected to be at a very low energy level, indicating it is a poor electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a greater tendency to accept electrons. The electron-withdrawing substituents will significantly lower the energy of the LUMO, making the molecule a good electron acceptor and thus susceptible to nucleophilic attack.

Hypothetical Frontier Molecular Orbital Energies

Molecular Orbital Hypothetical Energy (eV) Implication for Reactivity
HOMO Low (e.g., -8 to -10 eV) Poor nucleophile/electron donor
LUMO Low (e.g., -2 to -4 eV) Good electrophile/electron acceptor

Simulation of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

A comprehensive search of scientific literature and chemical databases did not yield specific computational studies on the simulated spectroscopic properties of this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict NMR, UV-Vis, and IR spectra for organic molecules, published research detailing these theoretical investigations for this particular compound is not available at this time.

Typically, such simulations would involve methods like:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values are then often correlated with experimental data to confirm molecular structures.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard approach for simulating electronic transitions. This method helps in understanding the absorption characteristics of a molecule by calculating excitation energies and oscillator strengths, which correspond to the λmax values in an experimental spectrum.

IR Spectroscopy: DFT calculations are also used to compute the vibrational frequencies of a molecule. The resulting theoretical IR spectrum, often scaled by a specific factor to account for computational approximations and anharmonicity, can be compared with experimental FT-IR data to assign specific vibrational modes to functional groups within the molecule.

Without dedicated computational studies for this compound, a data table of simulated spectroscopic values cannot be provided.

Intermolecular Interactions and Supramolecular Assembly in the Solid State

There is currently a lack of published crystallographic data or computational studies focusing on the intermolecular interactions and supramolecular assembly of this compound in the solid state.

Analysis in this area would typically rely on single-crystal X-ray diffraction data, which reveals the precise arrangement of molecules in the crystal lattice. From this data, various non-covalent interactions can be identified and analyzed, such as:

Halogen Bonding: Interactions involving the iodine atom.

Nitro Group Interactions: Dipolar interactions between nitro groups of adjacent molecules.

π-π Stacking: Interactions between the aromatic rings.

Computational methods, including analysis of the Hirshfeld surface and quantum theory of atoms in molecules (QTAIM), are often used to quantify the strength and nature of these intermolecular forces. However, without experimental crystal structure data or specific computational modeling for this compound, a detailed discussion and data table concerning its specific supramolecular assembly is not possible. Studies on analogous compounds containing iodo and nitro functionalities suggest that iodo-nitro interactions can play a significant role in forming sheet-like structures, but this cannot be confirmed for the title compound without specific research.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-Iodo-4-nitro-1-(trifluoromethoxy)benzene". By analyzing the ¹H, ¹³C, and ¹⁹F spectra, researchers can map the precise arrangement of atoms and electrons within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this 1,2,4-trisubstituted benzene (B151609) derivative is expected to show a complex splitting pattern for the three aromatic protons, characteristic of an ABC spin system. The powerful electron-withdrawing effects of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups, along with the influence of the iodine atom, cause the protons to resonate in the downfield region of the spectrum. The proton ortho to the nitro group (H-5) would likely appear as the most downfield signal, exhibiting coupling to both H-3 and H-6.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. It is expected to display seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The carbon atom of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents; for instance, the carbon atom bonded to the iodine (C-2) will be shifted upfield, while the carbons attached to the electron-withdrawing nitro (C-4) and trifluoromethoxy (C-1) groups will be shifted downfield. Data from the analogous compound (Trifluoromethoxy)benzene (B1346884) shows the carbon of the -OCF₃ group as a quartet. chemicalbook.com

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For "this compound", a single signal is expected, confirming the presence of the trifluoromethoxy group. Its chemical shift provides insight into the electronic environment around the fluorine atoms. The chemical shift for the closely related (Trifluoromethoxy)benzene provides a reference point for this analysis. spectrabase.com

Interactive Data Table: Predicted NMR Data

NucleusPredicted Chemical Shift (δ, ppm)Splitting PatternAssignment
¹H~8.4-8.6dH-3
¹H~8.2-8.4ddH-5
¹H~7.6-7.8dH-6
¹³C~120.4 (J ≈ 257 Hz)q-OCF₃
¹⁹F~ -58.0s-OCF₃

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of "this compound". It provides an extremely accurate mass-to-charge ratio (m/z) measurement, allowing for the determination of the molecular formula with high confidence.

For the molecular formula C₇H₃F₃INO₃, the calculated exact mass is approximately 332.9114 g/mol . bldpharm.com HRMS analysis would verify this value to within a few parts per million (ppm), distinguishing it from other potential formulas with the same nominal mass.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For this compound, characteristic fragmentation patterns would likely include the loss of the nitro group (-NO₂, 46 Da), the iodine atom (-I, 127 Da), and potentially cleavage of the trifluoromethoxy group or its components. These fragmentation pathways help to confirm the connectivity of the different functional groups within the molecule.

X-ray Diffraction (XRD) for Definitive Solid-State Structure Determination

X-ray Diffraction (XRD) analysis of a single crystal provides the most definitive three-dimensional structural information for a molecule in the solid state. While a specific crystal structure for "this compound" is not publicly available, analysis of closely related compounds allows for well-founded predictions of its solid-state characteristics.

Interactive Data Table: Expected Crystallographic Parameters

ParameterExpected Value / FeatureBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted benzenes
Key Intermolecular InteractionI···O Halogen BondingObserved in iodo-nitro analogues nih.gov
NO₂ Dihedral AngleSignificantly > 0°Steric hindrance from adjacent iodine atom nih.gov

Electrochemical Techniques, e.g., Cyclic Voltammetry, for Redox Behavior Assessment

Electrochemical methods like cyclic voltammetry are used to investigate the redox properties of a molecule, specifically its tendency to be oxidized or reduced. For "this compound", the primary redox-active moiety is the nitroaromatic system.

In a typical cyclic voltammetry experiment, the compound would be expected to undergo reduction at a specific negative potential. Nitroaromatic compounds are well-known to undergo a one-electron reduction to form a stable nitro radical anion. This process is often followed by further reduction steps at more negative potentials, which are typically irreversible. The presence of the strongly electron-withdrawing trifluoromethoxy and iodo groups would likely make the reduction of the nitro group occur at a less negative potential compared to nitrobenzene (B124822) itself, as these groups help to stabilize the resulting negative charge.

Thermal Analysis, e.g., Differential Scanning Calorimetry (DSC), for Thermal Stability Profiles

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), provide information on the thermal stability, melting point, and decomposition behavior of a compound. A DSC thermogram for a pure, crystalline sample of "this compound" would be expected to show a sharp endothermic peak corresponding to its melting point. At higher temperatures, an exothermic event would likely be observed, indicating the onset of thermal decomposition. The presence of the nitro group suggests that this decomposition could be energetic. The precise temperatures of these events are characteristic of the compound and serve as an important measure of its thermal stability.

Vibrational Spectroscopy, e.g., Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of "this compound" would exhibit several characteristic absorption bands that confirm its structure.

Detailed spectroscopic studies of analogous compounds like "1-nitro-4-(trifluoromethoxy) benzene" provide a strong basis for assigning these vibrational modes. niscair.res.in The most prominent bands would be the strong asymmetric and symmetric stretching vibrations of the nitro group. niscair.res.inesisresearch.org Additionally, strong absorptions corresponding to the C-F bonds of the trifluoromethoxy group are expected, along with characteristic vibrations for the substituted aromatic ring.

Interactive Data Table: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1535-1560Asymmetric Stretch-NO₂
~1340-1350Symmetric Stretch-NO₂
~1200-1250C-F Stretch-OCF₃
~1100-1180C-F Stretch-OCF₃
~1450-1600C=C StretchAromatic Ring
~3050-3100C-H StretchAromatic Ring

Q & A

Q. Key Considerations :

  • The nitro group directs iodination to the ortho position due to its meta-directing nature.
  • Reaction temperatures (0–25°C) and solvent polarity (e.g., dichloromethane) critically affect regioselectivity .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹⁹F NMR :
    • ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and coupling patterns.
    • ¹⁹F NMR detects the trifluoromethoxy group (δ -55 to -60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z ≈ 333.003) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths and angles, particularly the C-I bond (~2.09 Å) and nitro group geometry .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for ventilation .
  • Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal, as incineration may release toxic fumes (e.g., HF, I₂) .
  • Emergency Measures : Immediate decontamination with water for spills; eye wash stations and safety showers must be accessible .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Nitro Group : Strong electron-withdrawing effect deactivates the ring, making oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) slower. Pre-activation via ligand design (e.g., bulky phosphines) improves catalytic turnover .
  • Trifluoromethoxy Group : Stabilizes adjacent positive charges via inductive effects, enhancing electrophilic substitution at the para position. Computational studies (DFT) show reduced electron density at the nitro-adjacent carbon .

Data Contradiction Example :
Conflicting reports on iodination efficiency (40–75% yields) may arise from solvent choice (polar vs. nonpolar) or competing side reactions (e.g., nitration over-iodination) .

Advanced: How can computational modeling resolve regioselectivity conflicts in substitution reactions?

Methodological Answer:

  • DFT Calculations :
    • Optimize molecular geometries using Gaussian or ORCA software.
    • Calculate Fukui indices to identify electrophilic/nucleophilic sites.
    • Simulate reaction pathways (e.g., iodination) to predict activation energies and regioselectivity .
  • Case Study : For 2-Iodo-4-nitro derivatives, simulations show lower activation energy for iodination at the ortho position (ΔG‡ = 25 kcal/mol) vs. meta (ΔG‡ = 32 kcal/mol), aligning with experimental outcomes .

Advanced: How to address discrepancies in reported biological activity of fluorinated analogs?

Methodological Answer:

  • Comparative Studies :
    • Test derivatives (e.g., replacing I with Br or CF₃ with OCH₃) in enzyme inhibition assays.
    • Analyze structure-activity relationships (SAR) using IC₅₀ values and molecular docking (AutoDock Vina) .
  • Contradiction Analysis :
    • Conflicting IC₅₀ values (e.g., 10 μM vs. 50 μM) may stem from assay conditions (pH, temperature) or impurity levels (>95% purity required) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.